molecular formula C20H21N3O4S B7589384 N-[(Z)-2,3-dihydroinden-1-ylideneamino]-3-morpholin-4-ylsulfonylbenzamide

N-[(Z)-2,3-dihydroinden-1-ylideneamino]-3-morpholin-4-ylsulfonylbenzamide

Cat. No. B7589384
M. Wt: 399.5 g/mol
InChI Key: NIDVKDQFSGYNCC-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(Z)-2,3-dihydroinden-1-ylideneamino]-3-morpholin-4-ylsulfonylbenzamide, also known as DIMS0150, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

N-[(Z)-2,3-dihydroinden-1-ylideneamino]-3-morpholin-4-ylsulfonylbenzamide exerts its anti-cancer effects by inhibiting the activity of the enzyme NEDD4-1, which is involved in the regulation of various cellular processes, including cell proliferation and survival. By inhibiting NEDD4-1, N-[(Z)-2,3-dihydroinden-1-ylideneamino]-3-morpholin-4-ylsulfonylbenzamide induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-[(Z)-2,3-dihydroinden-1-ylideneamino]-3-morpholin-4-ylsulfonylbenzamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer and is involved in the regulation of pH in cancer cells. Additionally, N-[(Z)-2,3-dihydroinden-1-ylideneamino]-3-morpholin-4-ylsulfonylbenzamide has been shown to have anti-inflammatory effects and to inhibit the production of nitric oxide, which is involved in the regulation of immune function.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[(Z)-2,3-dihydroinden-1-ylideneamino]-3-morpholin-4-ylsulfonylbenzamide in lab experiments is its specificity for NEDD4-1, which allows for the selective inhibition of this enzyme without affecting other cellular processes. Additionally, N-[(Z)-2,3-dihydroinden-1-ylideneamino]-3-morpholin-4-ylsulfonylbenzamide has been shown to have low toxicity in animal studies, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of using N-[(Z)-2,3-dihydroinden-1-ylideneamino]-3-morpholin-4-ylsulfonylbenzamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-[(Z)-2,3-dihydroinden-1-ylideneamino]-3-morpholin-4-ylsulfonylbenzamide. One area of focus is the development of more potent and selective inhibitors of NEDD4-1. Additionally, the potential use of N-[(Z)-2,3-dihydroinden-1-ylideneamino]-3-morpholin-4-ylsulfonylbenzamide in combination with other cancer therapies, such as immunotherapy, is an area of active research. Finally, further studies are needed to investigate the potential use of N-[(Z)-2,3-dihydroinden-1-ylideneamino]-3-morpholin-4-ylsulfonylbenzamide in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases.

Synthesis Methods

N-[(Z)-2,3-dihydroinden-1-ylideneamino]-3-morpholin-4-ylsulfonylbenzamide can be synthesized through a multistep process that involves the reaction of 2,3-dihydroindene-1-carboxaldehyde with morpholine to form the corresponding imine. This imine is then reacted with 3-aminobenzenesulfonamide to form the final product, N-[(Z)-2,3-dihydroinden-1-ylideneamino]-3-morpholin-4-ylsulfonylbenzamide.

Scientific Research Applications

N-[(Z)-2,3-dihydroinden-1-ylideneamino]-3-morpholin-4-ylsulfonylbenzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including prostate, breast, and lung cancer cells. Additionally, N-[(Z)-2,3-dihydroinden-1-ylideneamino]-3-morpholin-4-ylsulfonylbenzamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.

properties

IUPAC Name

N-[(Z)-2,3-dihydroinden-1-ylideneamino]-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c24-20(22-21-19-9-8-15-4-1-2-7-18(15)19)16-5-3-6-17(14-16)28(25,26)23-10-12-27-13-11-23/h1-7,14H,8-13H2,(H,22,24)/b21-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDVKDQFSGYNCC-VZCXRCSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NNC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=N/NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)/C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(Z)-2,3-dihydroinden-1-ylideneamino]-3-morpholin-4-ylsulfonylbenzamide

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